6-Chloroimidazo[1,2-b]pyridazine hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3. It is a fused bicyclic heterocycle that contains both imidazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Metalation Reactions: The compound can undergo regioselective metalation at specific positions, leading to further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Research: The compound is studied for its effects on various biological pathways and targets, including its potential as an enzyme inhibitor.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Another fused bicyclic heterocycle with similar structural features but different biological activities.
6-Chloroimidazo[1,2-c]pyrimidine: A related compound with a different ring fusion pattern and distinct chemical properties.
Uniqueness
6-Chloroimidazo[1,2-b]pyridazine hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQWSFYUQCQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657078 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-79-3 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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